molecular formula C28H31ClN4O4 B1662271 N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride CAS No. 193611-67-5

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride

Cat. No.: B1662271
CAS No.: 193611-67-5
M. Wt: 523.0 g/mol
InChI Key: JPBMDMNORXKGHZ-UHFFFAOYSA-N
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Description

SB 216641 hydrochloride: is a selective antagonist for the serotonin receptor 5-HT1B. It exhibits high affinity and selectivity for the human 5-HT1B receptor over the human 5-HT1D receptor. This compound is primarily used in scientific research to study the role of serotonin receptors in various physiological and pathological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of SB 216641 hydrochloride involves multiple steps, including the formation of the biphenyl core, introduction of the oxadiazole ring, and the final coupling with the dimethylaminoethoxy-methoxyphenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of SB 216641 hydrochloride in a laboratory setting can be scaled up for industrial production. This would involve optimizing reaction conditions, using larger reaction vessels, and ensuring stringent quality control measures to maintain the compound’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions: SB 216641 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the dimethylaminoethoxy and methoxyphenyl groups. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of SB 216641 hydrochloride, while oxidation and reduction reactions can modify the functional groups present on the molecule .

Scientific Research Applications

SB 216641 hydrochloride is widely used in scientific research due to its selective antagonism of the 5-HT1B receptor. Some of its applications include:

    Chemistry: Used to study the binding affinity and selectivity of serotonin receptor antagonists.

    Biology: Helps in understanding the role of 5-HT1B receptors in various biological processes, including neurotransmission and signal transduction.

    Medicine: Investigated for its potential therapeutic effects in conditions such as anxiety, depression, and migraine.

    Industry: Utilized in the development of new drugs targeting serotonin receptors

Properties

IUPAC Name

N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30N4O4.ClH/c1-18-16-22(27-29-19(2)36-31-27)10-12-24(18)20-6-8-21(9-7-20)28(33)30-23-11-13-25(34-5)26(17-23)35-15-14-32(3)4;/h6-13,16-17H,14-15H2,1-5H3,(H,30,33);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBMDMNORXKGHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=NOC(=N2)C)C3=CC=C(C=C3)C(=O)NC4=CC(=C(C=C4)OC)OCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9042625
Record name SB 216641 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9042625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

523.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193611-67-5
Record name SB 216641A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0193611675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
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N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
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N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Reactant of Route 5
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Reactant of Route 5
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
N-[3-[2-(dimethylamino)ethoxy]-4-methoxyphenyl]-4-[2-methyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]benzamide;hydrochloride

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